molecular formula C19H17N3O5S B2700774 Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1321839-83-1

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2700774
CAS RN: 1321839-83-1
M. Wt: 399.42
InChI Key: YBCZNMWPROFBMH-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, also known as DMNB-TBOA, is a compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to exhibit potent inhibitory effects on glutamate transporters.

Scientific Research Applications

Medicinal Chemistry Applications

  • Aldose Reductase Inhibition for Diabetic Complications : Derivatives similar to Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate have been synthesized and evaluated for their inhibitory activity against aldose reductase, a key enzyme in the development of diabetic complications. Compounds showing significant inhibitory activity suggest potential as novel therapeutic agents for managing diabetic complications (Sher Ali et al., 2012).

  • Antimicrobial Activity : Benzothiazole-imino-benzoic acid derivatives, structurally related to the compound , demonstrated good antimicrobial activity against various bacterial strains that cause infections in humans. This highlights their potential as lead compounds for developing new antimicrobial agents (N. Mishra et al., 2019).

  • Antitumor Agents : Research into benzothiazole derivatives has identified their significant potential as anticancer agents. Variations in the benzothiazole scaffold, similar to the modifications seen in the compound of interest, have been shown to modulate antitumor properties effectively, suggesting these compounds as candidates for anticancer drug development (Derya Osmaniye et al., 2018).

Materials Science Applications

  • Organic Synthesis and Catalysis : Compounds related to this compound have been utilized in organic synthesis, showcasing their role as intermediates in the synthesis of complex molecules. This includes the catalytic roles they might play in facilitating various organic reactions, demonstrating the versatility of benzothiazole derivatives in chemical synthesis (G. Grasa et al., 2002).

properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S/c1-11-7-12(2)17-15(8-11)21(10-16(23)27-3)19(28-17)20-18(24)13-5-4-6-14(9-13)22(25)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCZNMWPROFBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.